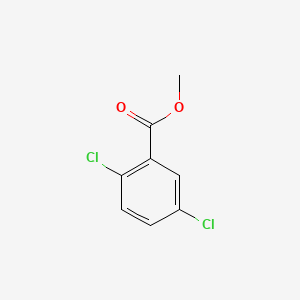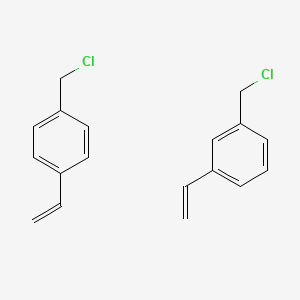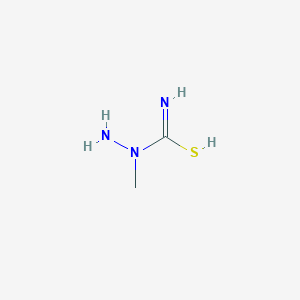
Trifluoroborane-methyl sulfide
描述
Trifluoroborane-methyl sulfide, also known as boron trifluoride methyl sulfide complex, is a chemical compound with the molecular formula C2H6BF3S. It is a colorless liquid that is sensitive to moisture and has a pungent odor. This compound is widely used in organic synthesis and as a reagent in various chemical reactions due to its unique properties as a Lewis acid.
准备方法
Synthetic Routes and Reaction Conditions
Trifluoroborane-methyl sulfide can be synthesized by reacting boron trifluoride with dimethyl sulfide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction is as follows:
BF3+(CH3)2S→BF3⋅(CH3)2S
This reaction is exothermic and should be conducted in a controlled environment to manage the heat released.
Industrial Production Methods
In an industrial setting, this compound is produced by passing boron trifluoride gas through a solution of dimethyl sulfide. The reaction is performed in a sealed system to prevent exposure to moisture and to contain the volatile boron trifluoride gas. The product is then purified and packaged under an inert atmosphere, such as argon, to maintain its stability.
化学反应分析
Types of Reactions
Trifluoroborane-methyl sulfide primarily undergoes reactions characteristic of Lewis acids. It can participate in:
Dealkylation of Ethers: It is used to cleave ethers into alcohols and alkyl halides.
Complex Formation: It forms complexes with various ligands, including phosphines and amines.
Common Reagents and Conditions
Dealkylation: Common reagents include alkyl ethers and halides. The reaction is typically carried out at room temperature.
Complex Formation: Reagents include phosphines, amines, and other Lewis bases. These reactions are often conducted in an inert atmosphere to prevent hydrolysis.
Major Products
Dealkylation: Produces alcohols and alkyl halides.
Complex Formation: Results in stable boron trifluoride complexes with various ligands.
科学研究应用
Trifluoroborane-methyl sulfide is used in a variety of scientific research applications:
Organic Synthesis: It is a valuable reagent for the dealkylation of ethers and the formation of boron trifluoride complexes.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and alkylation.
Material Science: It is used in the synthesis of boron-containing materials with unique properties.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
作用机制
As a Lewis acid, trifluoroborane-methyl sulfide accepts electron pairs from Lewis bases. This interaction facilitates various chemical reactions, such as the cleavage of ethers and the formation of complexes. The boron atom in the compound acts as the electron acceptor, while the fluorine atoms and the methyl sulfide group stabilize the resulting complex.
相似化合物的比较
Similar Compounds
Boron Trifluoride Diethyl Etherate: Similar in structure but uses diethyl ether instead of dimethyl sulfide.
Boron Trifluoride Tetrahydrofuran Complex: Uses tetrahydrofuran as the ligand.
Borane Dimethyl Sulfide Complex: Contains borane instead of boron trifluoride.
Uniqueness
Trifluoroborane-methyl sulfide is unique due to its high reactivity and stability as a Lewis acid. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in organic synthesis and catalysis. Additionally, its sensitivity to moisture requires careful handling and storage, which distinguishes it from some other boron-containing compounds.
属性
IUPAC Name |
methylsulfanylmethane;trifluoroborane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.BF3/c1-3-2;2-1(3)4/h1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWZPVRDOUWXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)












